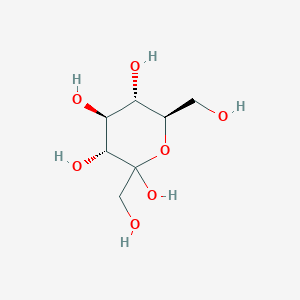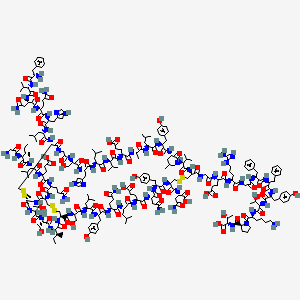
(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glucoheptulose: is a seven-carbon sugar (heptose) that belongs to the class of ketoheptoses. It is a rare sugar that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. D-glucoheptulose is structurally similar to glucose but contains an additional carbon atom, making it a heptose rather than a hexose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Iodomethylation Method: D-glucoheptulose can be synthesized from D-glucolactone through a series of steps involving iodomethylation. The process begins with the preparation of 2,3,4,6-tetra-O-trimethylsilanyl-D-glucolactone from D-glucolactone under the catalyst of N-methylmorpholine. This intermediate is then subjected to iodomethyl lithium generated from CH2I2/n-BuLi, followed by hydrolysis under basic conditions to yield 2,7-dehydrate-β-D-glucoheptulopyranose.
Molybdic Acid-Catalyzed Rearrangement: Another method involves the use of molybdic acid-catalyzed carbon-skeleton rearrangement.
Industrial Production Methods: Industrial production methods for D-glucoheptulose are not well-documented, likely due to its rarity and specialized applications. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-glucoheptulose can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction of D-glucoheptulose can yield alcohol derivatives such as D-glucoheptitol.
Substitution: Substitution reactions involving D-glucoheptulose typically occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium amalgam.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as D-glucoheptonic acid.
Reduction: Alcohol derivatives like D-glucoheptitol.
Substitution: Ethers and esters of D-glucoheptulose.
Wissenschaftliche Forschungsanwendungen
D-glucoheptulose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: D-glucoheptulose is studied for its role in metabolic pathways and its potential as a metabolic inhibitor.
Industry: It is used in the production of rare sugars and as a precursor for various biochemical compounds.
Wirkmechanismus
The mechanism of action of D-glucoheptulose involves its interaction with specific enzymes and metabolic pathways. For example, it can act as an inhibitor of sugar metabolism by interfering with the activity of enzymes such as transketolase. Transketolase, with the cofactor thiamine pyrophosphate, catalyzes the transfer of a 2-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, forming D-sedoheptulose-7-phosphate . D-glucoheptulose can mimic the structure of natural substrates, thereby inhibiting enzyme activity and altering metabolic processes.
Vergleich Mit ähnlichen Verbindungen
D-glucose: A six-carbon sugar (hexose) that is structurally similar to D-glucoheptulose but lacks the additional carbon atom.
D-mannose: Another hexose that shares structural similarities with D-glucoheptulose.
D-galactose: A hexose with a different arrangement of hydroxyl groups compared to D-glucoheptulose.
Uniqueness of D-glucoheptulose: D-glucoheptulose is unique due to its seven-carbon structure, which distinguishes it from the more common six-carbon sugars. This additional carbon atom allows for different chemical reactivity and potential applications in various fields. Its rarity and specialized synthesis methods further contribute to its uniqueness.
Eigenschaften
Molekularformel |
C7H14O7 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6-,7?/m1/s1 |
InChI-Schlüssel |
HAIWUXASLYEWLM-WLDMJGECSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)

![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)

![2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide](/img/structure/B13829980.png)

![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)
![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)
![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)



